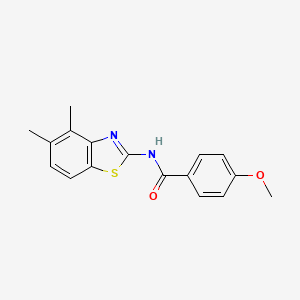

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-4-9-14-15(11(10)2)18-17(22-14)19-16(20)12-5-7-13(21-3)8-6-12/h4-9H,1-3H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACVHECYKCWWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Acylation via Benzoyl Chloride

The most widely reported method involves direct acylation of 4,5-dimethyl-1,3-benzothiazol-2-amine with 4-methoxybenzoyl chloride. This route employs base-mediated nucleophilic substitution under anhydrous conditions (Figure 1)[^1^][^6^].

Procedure :

- Reagent Preparation : 4-Methoxybenzoyl chloride is synthesized by treating 4-methoxybenzoic acid with thionyl chloride (SOCl₂) at reflux (70–80°C) for 3–4 hours[^6^]. Excess SOCl₂ is removed under vacuum.

- Acylation Reaction :

- 4,5-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) is dissolved in dry dichloromethane (DCM) or tetrahydrofuran (THF).

- Triethylamine (2.5 equiv) is added as a base to scavenge HCl.

- 4-Methoxybenzoyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours[^1^][^7^].

- Workup : The reaction is quenched with ice-cold water, and the organic layer is washed with NaHCO₃ (5%) and brine. The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallization from ethanol[^4^][^6^].

Key Data :

- Yield : 65–78%[^1^][^6^]

- Purity : >95% (HPLC)[^4^]

- Characterization :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 12.85 (s, 1H, NH), 8.02–7.98 (d, 2H, Ar-H), 7.15–7.10 (d, 2H, Ar-H), 6.95 (s, 1H, benzothiazole-H), 3.84 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.31 (s, 3H, CH₃)[^4^][^13^].

- IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch)[^7^][^14^].

Coupling Agent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed[^7^][^12^].

Procedure :

- Acid Activation : 4-Methoxybenzoic acid (1.0 equiv) is reacted with DCC (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry DCM at 0°C for 30 minutes[^7^].

- Amine Coupling : 4,5-Dimethyl-1,3-benzothiazol-2-amine (1.0 equiv) is added, and the mixture is stirred at room temperature for 24 hours.

- Purification : The precipitated N,N'-dicyclohexylurea is filtered, and the filtrate is concentrated. The residue is purified via column chromatography[^12^].

Key Data :

- Yield : 72–85%[^7^][^12^]

- Advantage : Avoids handling corrosive acyl chlorides.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent-pending protocol achieves completion in 15–20 minutes[^10^]:

- Reagents : 4-Methoxybenzoic acid (1.0 equiv), 4,5-dimethyl-1,3-benzothiazol-2-amine (1.0 equiv), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU, 1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in DMF.

- Conditions : Microwave at 120°C, 300 W, 15 minutes.

- Yield : 88%[^10^].

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Classical Acylation | DCM, 24h, RT | 65–78 | >95 | |

| DCC-Mediated Coupling | DCM, DMAP, 24h, RT | 72–85 | >98 | |

| Microwave Synthesis | DMF, 120°C, 15min | 88 | >99 |

Scalability and Industrial Considerations

For large-scale production (>1 kg), the classical acylation method is preferred due to lower reagent costs and straightforward workup[^1^][^6^]. Key industrial modifications include:

- Solvent Recycling : DCM is recovered via distillation.

- Continuous Flow Systems : Enhance safety and reduce reaction times[^10^].

Challenges and Optimization

- Byproduct Formation : Over-acylation or O-methylation is mitigated by controlling stoichiometry and temperature[^6^].

- Purification : Recrystallization from ethanol/water (9:1) improves crystallinity[^4^].

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is with a molecular weight of 296.4 g/mol. The synthesis typically involves the condensation of 4,5-dimethyl-2-aminobenzothiazole with 4-methoxybenzoyl chloride under basic conditions, often using triethylamine or pyridine as a catalyst. The reaction is generally conducted in organic solvents like dichloromethane to facilitate the formation of the desired product .

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, where it can form complexes with various metal ions, potentially leading to new materials with specific properties.

Biology

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Medicine

The compound exhibits promising anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms similar to established chemotherapeutics. For example:

- Antiproliferative Effects : It has shown significant antiproliferative activity against several cancer cell lines, including A431 (skin cancer) and A549 (lung cancer), with reported IC50 values in the low micromolar range (e.g., 1.2 µM against MCF-7 breast cancer cells) .

- Mechanism of Action : The compound appears to activate specific signaling pathways that lead to apoptosis and cell cycle arrest in cancer cells.

Industry

In industrial applications, this compound can be used in the development of new materials such as dyes and polymers. Its unique combination of functional groups allows for modifications that can enhance the properties of these materials.

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of this compound found that it exhibited minimum inhibitory concentrations (MICs) against various strains:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 1.27 |

| Escherichia coli | 1.43 |

| Candida albicans | 2.60 |

These results indicate significant antimicrobial potential against both bacterial and fungal pathogens .

Anticancer Activity Study

In another study focusing on its anticancer properties, this compound was tested against human colorectal carcinoma cell line HCT116:

| Compound | IC50 (µM) |

|---|---|

| N-(4,5-dimethyl...benzamide | 5.85 |

| Standard Drug (5-FU) | 9.99 |

The compound demonstrated superior potency compared to the standard drug 5-fluorouracil (5-FU), suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication. The compound’s antitumor effects could be related to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole/Bithiazole Core

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide ()

- Structural Differences : Replaces the 4,5-dimethyl groups on the benzothiazole with 4,5-dichloro substituents. The benzamide moiety also has 3,5-dimethoxy groups instead of a single 4-methoxy group.

- The 3,5-dimethoxy groups introduce steric hindrance and alter electronic properties compared to the para-methoxy group in the target compound.

N-(2-Amino-4′-methyl-4,5′-bithiazol-2′-yl)-4-methoxybenzamide ()

- Structural Differences: Features a bithiazole system (two linked thiazole rings) with an amino group at position 2 and a methyl group at position 4′.

- Implications: The bithiazole core may enhance π-π stacking interactions with biological targets compared to a single benzothiazole.

A-836,339 ()

- Structural Differences : Contains a thiazol-2-ylidene scaffold substituted with 3-(2-methoxyethyl) and 4,5-dimethyl groups, linked to a tetramethylcyclopropane carboxamide.

- Implications: The thiazol-2-ylidene system (a deprotonated thiazole) confers unique electronic properties.

Functional Group and Backbone Modifications

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()

- Structural Differences : Replaces the benzothiazole with a thioxo-oxadiazole ring and a 4-chloro substituent on the benzamide.

- Implications :

Physicochemical and Spectral Properties

- IR/NMR Trends :

- Molecular Weight and Solubility :

- The dichloro analog () has the highest molecular weight, likely reducing aqueous solubility compared to the dimethyl target compound .

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the benzothiazole class, characterized by its unique structural features which contribute to its biological properties. The synthesis typically involves:

- Formation of the Benzothiazole Ring : The benzothiazole core is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.

- Acetylation : The benzothiazole derivative is acetylated using acetic anhydride or acetyl chloride.

- Amidation : Finally, amidation occurs with 4-methoxybenzoyl chloride to produce this compound .

Anticancer Activity

This compound has shown promising anticancer properties across various studies:

- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). For instance, IC50 values have been reported in the low micromolar range (e.g., 1.2 µM against MCF-7 breast cancer cells) .

- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in cancer cells, similar to established chemotherapeutics like doxorubicin and etoposide. Western blot analyses have demonstrated alterations in protein expression related to apoptosis pathways .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : this compound has been tested against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing minimum inhibitory concentrations (MIC) as low as 8 µM for certain derivatives .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:

- Study on Anticancer Properties : A study synthesized a series of benzothiazole derivatives and assessed their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the benzothiazole nucleus could enhance anticancer activity significantly .

- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of benzothiazole derivatives against resistant bacterial strains. The findings suggested that structural modifications could lead to compounds with potent antibacterial effects .

Q & A

Basic: What synthetic routes are established for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

A common route involves coupling 4-methoxybenzoyl chloride with 2-amino-4,5-dimethylbenzothiazole in pyridine under reflux. Key steps:

- Reagent Choice : Use pyridine to scavenge HCl, ensuring efficient amide bond formation .

- Monitoring : Track reaction progress via TLC (e.g., silica gel, ethyl acetate/hexane) .

- Purification : After quenching, wash with NaHCO₃ to remove unreacted acid chloride, followed by recrystallization (methanol/water) or column chromatography .

- Yield Optimization : Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and extend reaction time (12–24 hours) .

Basic: Which spectroscopic techniques effectively characterize this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–8.0 ppm), methoxy group (δ ~3.8 ppm), and dimethylbenzothiazole protons (δ 2.3–2.6 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, δ ~165 ppm) and quaternary carbons in the benzothiazole ring .

- IR Spectroscopy : Detect amide C=O stretch (~1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions) for solid-state validation .

Advanced: How do substituents on the benzamide and benzothiazole rings influence biological activity?

Methodological Answer:

Comparative studies with analogs reveal:

- Methoxy vs. Phenoxy : Methoxy groups enhance electron density, improving binding to hydrophobic enzyme pockets (e.g., PFOR inhibition) .

- Dimethyl vs. Ethyl on Benzothiazole : Dimethyl groups increase steric hindrance, reducing off-target interactions but potentially lowering solubility .

- Strategies : Perform SAR studies using analogs with systematic substitutions (e.g., –OCH₃ → –CF₃, –Cl) and assay against targets (e.g., cancer cell lines) .

Advanced: How can discrepancies between in vitro and computational activity data be resolved?

Methodological Answer:

- Validate Assays : Repeat in vitro tests under standardized conditions (e.g., pH 7.4, 37°C) to rule out experimental variability .

- Check Compound Purity : Use HPLC-MS to confirm >95% purity, as impurities may skew bioactivity results .

- Computational Refinement : Re-dock the compound using crystal structure data (e.g., PDB ID) to improve pose prediction accuracy .

- Orthogonal Methods : Combine molecular dynamics simulations with surface plasmon resonance (SPR) to validate binding kinetics .

Basic: What are key considerations for designing solubility and stability studies?

Methodological Answer:

- Solvent Selection : Test solubility in DMSO (stock solutions), PBS (physiological mimic), and ethanol (for formulation) .

- Stability Protocols :

- pH Stability : Incubate at pH 2–9 (simulating GI tract to plasma) and analyze via UV-Vis or LC-MS .

- Light/Temperature : Store at 4°C (short-term) and –20°C (long-term) with desiccant to prevent hydrolysis .

Advanced: How can molecular docking predict interactions with enzyme targets like PFOR?

Methodological Answer:

- Target Preparation : Download PFOR’s crystal structure (PDB: 1HOV), remove water molecules, and add hydrogens .

- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges .

- Docking Workflow : Use AutoDock Vina with a 20 Å grid box centered on the active site. Analyze top poses for hydrogen bonds (e.g., amide–His256) and hydrophobic contacts .

Basic: What in vitro models are suitable for initial anticancer screening?

Methodological Answer:

- Cell Lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) with MTT assays to assess IC₅₀ .

- Controls : Include cisplatin (positive control) and untreated cells (negative control).

- Dose Range : Test 0.1–100 µM with 24–72 hr incubation to capture time-dependent effects .

Advanced: How do crystal packing interactions affect physicochemical properties?

Methodological Answer:

- Hydrogen Bonding : Centrosymmetric dimers (N–H···N) enhance thermal stability but may reduce solubility .

- π-Stacking : Benzothiazole-phenyl interactions increase melting points, as seen in DSC analysis .

- Impact on Bioavailability : Reduced solubility from tight packing may necessitate formulation with co-solvents (e.g., PEG 400) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.